2,4-Dichloroanilinoacetonitrile

Description

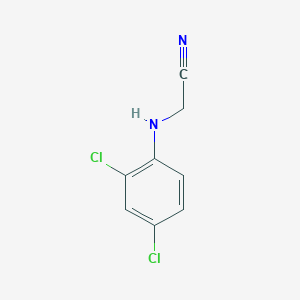

Structure

2D Structure

3D Structure

Properties

CAS No. |

75241-35-9 |

|---|---|

Molecular Formula |

C8H6Cl2N2 |

Molecular Weight |

201.05 g/mol |

IUPAC Name |

2-(2,4-dichloroanilino)acetonitrile |

InChI |

InChI=1S/C8H6Cl2N2/c9-6-1-2-8(7(10)5-6)12-4-3-11/h1-2,5,12H,4H2 |

InChI Key |

WPJWITLLYXUSRV-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C=C1Cl)Cl)NCC#N |

Origin of Product |

United States |

Synthetic Methodologies for 2,4 Dichloroanilinoacetonitrile

Direct Synthesis Approaches

Direct synthesis methods are the most common routes for producing 2,4-dichloroanilinoacetonitrile, primarily involving condensation reactions and the use of formaldehyde (B43269) and cyanide precursors.

Condensation Reactions Involving Chloroacetonitrile (B46850) and Dichloroanilines

One of the direct methods for synthesizing this compound is through the condensation reaction of 2,4-dichloroaniline (B164938) with chloroacetonitrile. wikipedia.org This reaction is a nucleophilic substitution where the amino group of the dichloroaniline attacks the carbon atom of chloroacetonitrile, which bears a chlorine atom, a good leaving group. The reaction is typically carried out in the presence of a base to neutralize the hydrogen chloride that is formed as a byproduct.

The general reaction is as follows:

Cl₂C₆H₃NH₂ + ClCH₂CN → Cl₂C₆H₃NHCH₂CN + HCl

This method is straightforward but requires careful control of reaction conditions to minimize the formation of byproducts. The reactivity of chloroacetonitrile as an alkylating agent must be managed to prevent over-alkylation of the aniline (B41778). wikipedia.org

Synthetic Routes Utilizing Formaldehyde and Hydrogen Cyanide Precursors

A prominent method for the synthesis of α-aminonitriles, such as this compound, is the Strecker synthesis. masterorganicchemistry.comorganic-chemistry.orgwikipedia.org This reaction involves the treatment of an aldehyde or ketone with ammonia (B1221849) and hydrogen cyanide. wikipedia.org In the context of this compound synthesis, 2,4-dichloroaniline can be used in place of ammonia. The reaction proceeds through the formation of an imine from 2,4-dichloroaniline and formaldehyde, which is then attacked by a cyanide source, such as hydrogen cyanide or a cyanide salt like potassium cyanide. coconote.appmasterorganicchemistry.com

The two-step mechanism can be summarized as:

Imine Formation: Cl₂C₆H₃NH₂ + CH₂O → Cl₂C₆H₃N=CH₂ + H₂O

Cyanide Addition: Cl₂C₆H₃N=CH₂ + HCN → Cl₂C₆H₃NHCH₂CN

This method is highly versatile and can be adapted for a wide range of substituted anilines and aldehydes. wikipedia.org To enhance safety, the use of hydrogen cyanide gas is often replaced by in situ generation from salts like potassium or sodium cyanide in the presence of an acid. organic-chemistry.orgmasterorganicchemistry.com

Evaluation of Industrial Scale Production Routes and Innovations

For industrial-scale production, the efficiency, safety, and cost-effectiveness of the synthetic route are paramount. The Strecker synthesis is a commercially viable method for producing aminonitriles. wikipedia.org Innovations in this area focus on improving reaction conditions, such as using water as a solvent to make the process more environmentally friendly. organic-chemistry.org Catalysts, such as montmorillonite (B579905) KSF clay, have been shown to facilitate the one-pot synthesis of α-aminonitriles, simplifying the process and potentially increasing yields. organic-chemistry.org

Alternative Synthetic Pathways

Beyond the direct methods, alternative synthetic pathways offer different approaches to the formation of this compound, often focusing on the chemistry of the precursors.

Exploration of Precursor Chemistry for Anilinoacetonitrile Formation

The synthesis of anilinoacetonitriles can be achieved through various precursor chemistries. One such method involves the reaction of aniline with hydroxyacetonitrile (glycolonitrile). google.comgoogle.com This two-step approach first synthesizes hydroxyacetonitrile from formaldehyde and hydrocyanic acid, which is then reacted with aniline to produce anilinoacetonitrile. google.com This method allows for better control over the reaction conditions and can lead to a higher quality and more stable product with yields of up to 95%. google.com

The reaction is as follows:

HOCH₂CN + Cl₂C₆H₃NH₂ → Cl₂C₆H₃NHCH₂CN + H₂O

The use of precursors like nitroacetonitrile (B168470) has also been explored in the synthesis of various heterocyclic compounds. nih.govresearchgate.net While not a direct route to this compound, the versatile chemistry of such precursors highlights the potential for developing novel synthetic pathways.

Comparative Analysis of Synthetic Efficiencies and Atom Economy

When evaluating different synthetic routes, both the percentage yield and the atom economy are crucial metrics for assessing efficiency and sustainability. numberanalytics.comrsc.org Atom economy, a concept developed by Barry Trost, measures the proportion of reactant atoms that are incorporated into the desired product. numberanalytics.comprimescholars.com

Table 1: Comparison of Synthetic Pathways for Anilinoacetonitrile Derivatives

| Synthetic Pathway | Key Reactants | Key Byproducts | Theoretical Atom Economy | Notes |

| Condensation Reaction | 2,4-dichloroaniline, Chloroacetonitrile | HCl | High | Simple, but can have side reactions. |

| Strecker Synthesis | 2,4-dichloroaniline, Formaldehyde, HCN | H₂O | High | Versatile and widely used. wikipedia.org |

| Hydroxyacetonitrile Route | 2,4-dichloroaniline, Hydroxyacetonitrile | H₂O | High | Offers good control and high yields. google.com |

Addition reactions, which are a key part of the Strecker synthesis, are inherently atom-economical as they incorporate all the elements of the reactants into the final product. rsc.org In contrast, substitution and elimination reactions often generate byproducts, leading to lower atom economy. A thorough analysis of atom economy should consider all reactants and byproducts to provide a true measure of a reaction's efficiency. ntnu.noresearchgate.net For instance, while a reaction may have a high percentage yield, its atom economy could be low if it produces a significant amount of waste products. rsc.org Therefore, synthetic routes that minimize byproducts, such as the Strecker synthesis or the hydroxyacetonitrile route, are generally preferred from a green chemistry perspective. primescholars.com

Green Chemistry Principles in this compound Synthesis

The application of green chemistry principles to the synthesis of organic compounds aims to reduce or eliminate the use and generation of hazardous substances. researchgate.net These principles provide a framework for developing more environmentally benign and sustainable chemical processes. mdpi.comresearchgate.net While specific documented green synthetic routes for this compound are not extensively detailed in publicly available research, the core tenets of green chemistry offer a clear roadmap for how its synthesis could be approached in a more sustainable manner. This involves focusing on aspects like the choice of solvents, the use of catalysts, and the implementation of energy-efficient reaction conditions. researchgate.net

The foundational principles of green chemistry emphasize waste prevention, maximizing atom economy, using less hazardous chemical syntheses, and designing safer chemicals. researchgate.net Further principles include the use of safer solvents and auxiliaries, designing for energy efficiency, using renewable feedstocks, reducing derivatives, employing catalysis, designing for degradation, real-time analysis for pollution prevention, and inherently safer chemistry for accident prevention. researchgate.net

In the context of synthesizing aniline derivatives and related nitrogen-containing compounds, several green chemistry approaches have been successfully implemented and could be extrapolated for the synthesis of this compound.

Key Green Chemistry Strategies Potentially Applicable to the Synthesis:

Use of Green Solvents: Traditional organic syntheses often rely on volatile and toxic organic solvents. Green chemistry promotes the use of alternatives like water, supercritical fluids (like CO2), or ionic liquids. iaph.in For instance, the synthesis of azoxybenzenes from anilines has been demonstrated using water as a green solvent at room temperature, which is both economical and environmentally friendly. nih.gov The use of N-butylpyrrolidone (NBP), a non-toxic and sustainable solvent, has also proven effective in iron-catalyzed cross-coupling reactions, replacing the more hazardous N-methylpyrrolidone (NMP). wordpress.com

Catalysis: Catalytic reactions are preferred over stoichiometric ones because catalysts can increase reaction efficiency and selectivity, reduce waste, and can often be recycled and reused. researchgate.net Heterogeneous catalysts, such as zeolites or clays, are particularly advantageous as they can be easily separated from the reaction mixture, simplifying product purification and minimizing waste. nih.gov For example, K10 montmorillonite clay has been used as a solid acid catalyst in the synthesis of other organic compounds, providing a simple and environmentally friendly method. Similarly, metal nanoparticle catalysts are being explored for various organic transformations, including oxidation and amination reactions. unive.it

Energy Efficiency: Alternative energy sources like microwave irradiation and ultrasound can significantly reduce reaction times and energy consumption compared to conventional heating methods. mdpi.comresearchgate.net Photochemical reactions, which utilize light as an energy source, are also considered a green chemistry approach. nih.gov

Atom Economy: This principle encourages designing synthetic routes that maximize the incorporation of all materials used in the process into the final product. researchgate.net This inherently reduces the generation of by-products and waste. For example, greener approaches to synthesizing acetanilide (B955) focus on avoiding reagents like acetic anhydride (B1165640), which leaves an unused molecule of acetic acid and thus diminishes atom economy. researchgate.net

The following table summarizes research findings on green chemistry applications in the synthesis of related organic compounds, illustrating the potential for developing a greener synthesis for this compound.

Interactive Data Table: Green Synthetic Approaches for Related Compounds

| Green Principle | Technique/Reagent | Reaction Type | Observed Benefits | Citation |

| Safer Solvents | Water | Oxidation of Anilines / Reductive Dimerization of Nitrosobenzenes | Environmentally friendly, economical, reaction at room temperature. | nih.gov |

| Catalysis | K10 Montmorillonite Clay | Acetanilide Synthesis | Environmentally friendly method, simple procedure, avoids excess reagents. | |

| Catalysis | DIPEA (N,N-diisopropylethylamine) | Azoxybenzene Synthesis | Transition-metal-free, economical, high selectivity and yields. | nih.gov |

| Safer Solvents | N-Butylpyrrolidone (NBP) | Iron-catalyzed Cross-Coupling | Non-toxic and sustainable substitute for reprotoxic NMP. | wordpress.com |

| Catalysis | Rh and Mo Nanoparticles on N-doped Carbon | Tandem Alcohol Oxidation and Reductive Amination | Stable and tolerant catalyst for multi-step synthesis in one pot. | unive.it |

| Atom Economy | Zinc dust in acetic acid | Acetanilide Synthesis | Avoids hazardous acetic anhydride and improves atom economy. | researchgate.net |

Chemical Reactivity and Derivatization Strategies of 2,4 Dichloroanilinoacetonitrile

Nucleophilic Reactivity of the Nitrile Moiety

The carbon-nitrogen triple bond of the nitrile group in 2,4-dichloroanilinoacetonitrile is susceptible to attack by nucleophiles, leading to a variety of important chemical transformations.

Hydration and Hydrolysis Reactions to Carboxylic Acid Derivatives

The nitrile group can undergo hydration to form an amide, 2-(2,4-dichloroanilino)acetamide, or be fully hydrolyzed to the corresponding carboxylic acid, 2-(2,4-dichloroanilino)acetic acid. These reactions are typically catalyzed by acids or bases. While specific conditions for the hydration and hydrolysis of this compound are not extensively documented in publicly available literature, general methods for these transformations are well-established.

For instance, the hydration of nitriles to amides can be achieved using various catalytic systems, including metal complexes and basic conditions, often with high selectivity and yields. Similarly, the hydrolysis of nitriles to carboxylic acids is a standard organic transformation, which can be accomplished by heating the nitrile with an aqueous acid or base. The synthesis of the related 2-(2,4-dichlorophenoxy)acetic acid, a well-known herbicide, often involves the hydrolysis of the corresponding nitrile as a key step.

Table 1: Potential Carboxylic Acid Derivatives via Hydration and Hydrolysis

| Starting Material | Product Name | Product Structure | Transformation |

| This compound | 2-(2,4-dichloroanilino)acetamide | Hydration | |

| This compound | 2-(2,4-dichloroanilino)acetic acid | Hydrolysis |

Note: The structures are illustrative of the expected products based on general chemical principles.

Reactions with Nitrogenous Nucleophiles (e.g., Imidazoline (B1206853) Formation)

The nitrile group of this compound can react with nitrogen-containing nucleophiles to form various heterocyclic compounds. A notable example is the synthesis of 2-((2,4-dichloroanilino)methyl)-2-imidazoline. This reaction is achieved by heating this compound with ethylenediamine (B42938) p-toluenesulfonate in a high-boiling solvent like 1,2-dichlorobenzene. This transformation highlights the utility of the nitrile group as a precursor for the construction of more complex molecular architectures.

Reductive Transformations of the Nitrile Group

The nitrile group is readily reduced to a primary amine, which in the case of this compound would yield 2-(2,4-dichloroanilino)ethanamine. Common reducing agents for this transformation include lithium aluminum hydride (LiAlH₄) and catalytic hydrogenation (e.g., using Raney nickel or palladium on carbon). While specific reduction protocols for this compound are not detailed in readily available sources, the reduction of nitriles is a fundamental and widely applicable reaction in organic synthesis.

Electrophilic Aromatic Substitution on the Dichlorophenyl Ring

The 2,4-dichlorophenyl ring of the molecule can undergo electrophilic aromatic substitution, allowing for the introduction of additional functional groups onto the aromatic core.

Regioselectivity and Reaction Mechanisms

The directing effects of the existing substituents on the aromatic ring—the two chlorine atoms and the anilinoacetonitrile group—govern the position of substitution. Chlorine atoms are deactivating yet ortho-, para-directing substituents due to a combination of their electron-withdrawing inductive effect and electron-donating resonance effect. The anilino group (-NH-), part of the anilinoacetonitrile substituent, is a powerful activating and ortho-, para-directing group due to the lone pair of electrons on the nitrogen atom which can be delocalized into the aromatic ring.

Influence of Anilinoacetonitrile Substituent on Ring Activation

The anilinoacetonitrile substituent as a whole has a significant impact on the reactivity of the dichlorophenyl ring. The amino (-NH-) portion of the substituent is a strong activating group. It donates electron density to the aromatic ring through resonance, making the ring more nucleophilic and thus more susceptible to electrophilic attack. This activating effect counteracts the deactivating effect of the two chlorine atoms.

Table 2: Summary of Substituent Effects on the Dichlorophenyl Ring

| Substituent | Position(s) | Electronic Effect | Directing Influence |

| Chlorine | C2, C4 | Inductive: Withdrawing; Resonance: Donating (overall deactivating) | Ortho, Para |

| Anilinoacetonitrile (-NHCH₂CN) | C1 | Resonance: Donating (activating); Inductive: Withdrawing | Ortho, Para |

Derivatization for Enhanced Analytical and Synthetic Utility

The presence of reactive functional groups in this compound allows for targeted modifications to introduce new properties, thereby facilitating its analysis and application in further chemical syntheses.

Strategies for Introducing Chromophores or Fluorophores

To enhance the detectability of this compound, particularly in analytical techniques like high-performance liquid chromatography (HPLC), the introduction of a chromophore or fluorophore is a common strategy. This is typically achieved by targeting the secondary amine functionality.

Common derivatizing agents for amines include dansyl chloride (5-(dimethylamino)naphthalene-1-sulfonyl chloride) and fluorescamine (B152294). nih.govijcce.ac.irresearchgate.nettandfonline.comnih.gov Reaction with dansyl chloride introduces a highly fluorescent dansyl group, significantly lowering the detection limits. nih.govijcce.ac.irresearchgate.netresearchgate.net The derivatization reaction is typically carried out in a buffered aqueous-organic mixture at a pH of 9.5-10 and may require elevated temperatures to proceed efficiently. researchgate.net The resulting dansylated derivative exhibits strong fluorescence, with excitation and emission maxima dependent on the specific molecular environment. researchgate.net

Fluorescamine is another valuable reagent that reacts with primary and secondary amines to form fluorescent pyrrolinone-type products. tandfonline.comnih.gov This reaction is advantageous as fluorescamine itself is non-fluorescent, and the excess reagent is hydrolyzed to non-fluorescent products, resulting in a low background signal. nih.gov The derivatization with fluorescamine is generally rapid and can be performed under mild conditions. tandfonline.comnih.gov

While these methods are generally applicable to secondary amines, the steric hindrance around the amino group in this compound, influenced by the bulky dichlorophenyl and cyanomethyl groups, may affect the reaction kinetics and yield. tandfonline.com Optimization of reaction conditions, such as temperature, pH, and reagent concentration, is crucial for achieving satisfactory derivatization. capes.gov.br

| Derivatizing Agent | Target Functional Group | Type of Derivative | Detection Principle |

| Dansyl Chloride | Secondary Amine | Sulfonamide | Fluorescence |

| Fluorescamine | Secondary Amine | Pyrrolinone | Fluorescence |

Derivatization for Mass Spectrometry Analysis

For analysis by gas chromatography-mass spectrometry (GC-MS), it is often necessary to derivatize polar compounds like this compound to increase their volatility and thermal stability. Common derivatization techniques for the secondary amine group include acylation and silylation.

Acylation involves the reaction with reagents such as anhydrides (e.g., trifluoroacetic anhydride) or acyl chlorides. This process replaces the active hydrogen on the nitrogen atom with an acyl group, reducing the compound's polarity. Silylation, using reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), replaces the active hydrogen with a trimethylsilyl (B98337) (TMS) group. Both acylation and silylation lead to derivatives with improved chromatographic behavior, resulting in sharper peaks and better separation.

For liquid chromatography-mass spectrometry (LC-MS) analysis, derivatization can also be employed to enhance ionization efficiency. The introduction of a permanently charged group or a group that is readily ionizable can significantly improve the signal intensity in the mass spectrometer. While LC-MS can often analyze underivatized this compound, derivatization can be a valuable tool for trace-level analysis.

| Derivatization Technique | Reagent Example | Target Functional Group | Purpose for MS Analysis |

| Acylation | Trifluoroacetic anhydride (B1165640) | Secondary Amine | Increased volatility for GC-MS |

| Silylation | BSTFA, MSTFA | Secondary Amine | Increased volatility for GC-MS |

Functional Group Interconversions and Modifications

The nitrile and secondary amine functionalities of this compound are amenable to a variety of interconversions, opening avenues for the synthesis of new compounds.

The nitrile group can undergo hydrolysis under acidic or basic conditions to yield a carboxylic acid, specifically 2,4-dichloroanilinophenylacetic acid. ethz.ch This transformation converts the linear nitrile moiety into a synthetically versatile carboxyl group.

Alternatively, the nitrile group can be reduced to a primary amine, yielding a diamine derivative, N1-(2,4-dichlorophenyl)ethane-1,2-diamine. Common reducing agents for this transformation include lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation. capes.gov.brnih.govbiomol.comwikipedia.orgnih.gov This reaction provides a route to compounds with two basic centers, which can be valuable in medicinal chemistry and materials science.

The secondary amine can be alkylated or arylated to introduce further substituents. These reactions would typically proceed via nucleophilic substitution on an appropriate alkyl or aryl halide.

| Reaction Type | Reagent/Condition | Functional Group Transformed | Product Functional Group |

| Hydrolysis | Acid or Base | Nitrile | Carboxylic Acid |

| Reduction | LiAlH₄ or H₂/catalyst | Nitrile | Primary Amine |

| Alkylation/Arylation | Alkyl/Aryl Halide | Secondary Amine | Tertiary Amine |

Reaction Mechanisms and Kinetic Studies

The formation of this compound itself likely proceeds through a nucleophilic substitution reaction between 2,4-dichloroaniline (B164938) and chloroacetonitrile (B46850). The kinetics of such reactions involving anilines are generally second-order, being first-order in each reactant. nih.gov The reaction rate would be influenced by the nucleophilicity of the aniline (B41778) and the electrophilicity of the chloroacetonitrile, as well as solvent effects.

The photocatalytic degradation of chloroanilines has been studied, often following pseudo-first-order kinetics according to the Langmuir-Hinshelwood model. nih.govresearchgate.net These studies provide insights into the reactivity of the chloroaniline moiety under specific conditions. Kinetic studies on the reactions of anilines with various reagents, such as chloramine (B81541) T, have also been reported, indicating the formation of intermediate complexes. tandfonline.com

The mechanisms of the derivatization and functional group interconversion reactions discussed above are well-established in organic chemistry. For instance, the hydrolysis of the nitrile group proceeds via initial protonation (in acid) or nucleophilic attack by hydroxide (B78521) (in base), followed by the addition of water and tautomerization to an amide, which is then further hydrolyzed. The reduction of the nitrile with LiAlH₄ involves successive hydride transfers.

Further dedicated studies are required to elucidate the specific reaction kinetics and detailed mechanistic pathways for reactions involving this compound.

Applications of 2,4 Dichloroanilinoacetonitrile and Its Derivatives in Advanced Organic Synthesis

Role as a Key Intermediate in Heterocyclic Compound Synthesis

The reactivity of 2,4-Dichloroanilinoacetonitrile makes it a valuable starting material for constructing various nitrogen-containing heterocyclic rings, which are core structures in many pharmacologically active molecules.

Synthesis of Imidazoline (B1206853) Derivatives

A significant application of this compound is in the synthesis of imidazoline derivatives. Specifically, it is a key reactant in the preparation of 2-((2,4-dichloroanilino)methyl)-2-imidazoline. This synthesis is achieved through a cyclocondensation reaction.

The process involves heating this compound with ethylenediamine (B42938) p-toluenesulfonate in a high-boiling point solvent such as 1,2-dichlorobenzene. The reaction proceeds under a nitrogen atmosphere at temperatures ranging from 140°C to 170°C. This reaction first yields the p-toluenesulfonate salt of the imidazoline product. Subsequent basification, extraction, and recrystallization provide the purified 2-((2,4-dichloroanilino)methyl)-2-imidazoline as a white crystalline solid.

Reaction Details for the Synthesis of 2-((2,4-dichloroanilino)methyl)-2-imidazoline

| Reactant 1 | Reactant 2 | Solvent | Temperature | Product |

|---|---|---|---|---|

| This compound | Ethylenediamine p-toluenesulfonate | 1,2-Dichlorobenzene | 140-170 °C | 2-((2,4-dichloroanilino)methyl)-2-imidazoline |

Precursor in the Synthesis of Pharmacologically Relevant Scaffolds

The derivatives of this compound, particularly the imidazoline derivatives, are recognized as pharmacologically relevant scaffolds. The compound 2-((2,4-dichloroanilino)methyl)-2-imidazoline is of interest due to the established biological activities of the imidazoline class of compounds. Imidazoline derivatives are known to interact with imidazoline receptors (I1 and I2) and α-adrenoceptors. nih.govnih.govnih.gov This interaction gives them a range of pharmacological effects, with many compounds in this class being investigated or used as antihypertensive agents. nih.govresearchgate.netdrugbank.com

While this specific derivative's primary action is not as a folate antagonist, its role as a precursor to a bioactive imidazoline scaffold highlights the importance of this compound in medicinal chemistry. The biological significance of imidazoline-containing compounds also extends to potential antibacterial and anticancer applications. nih.gov

Contribution to Pyrido[3,4-c]pyridazine and Polycyclic Derivatives

While direct synthesis of Pyrido[3,4-c]pyridazine from this compound is not prominently documented in readily available literature, the synthesis of related pyridazine (B1198779) structures from precursors containing the α-aminonitrile moiety is a known synthetic strategy. The general approach for forming the pyridazine ring involves the condensation of a suitable precursor with hydrazine (B178648) or its derivatives. uminho.ptorganic-chemistry.org For instance, compounds with a 1,4-dicarbonyl or equivalent functionality can react with hydrazine to form the six-membered di-nitrogen ring of pyridazine. uminho.pt

Furthermore, α-aminonitriles can be elaborated into more complex structures which can then undergo cyclization to form fused heterocyclic systems. For example, reactions involving active methylene (B1212753) nitriles can lead to the formation of pyridopyridazine (B8481360) derivatives. nih.gov This suggests a potential, albeit multi-step, pathway where this compound could be modified to generate an intermediate suitable for cyclization into a pyridazine or a fused polycyclic system.

Utility in Carbon-Carbon Bond Formation

The nitrile group in this compound is a key functional group that facilitates several types of carbon-carbon bond-forming reactions, which are fundamental to building more complex molecular architectures.

Cyanation Reactions in Organic Synthesis

The term "cyanation" can refer to the introduction of a cyano group, or to reactions wherein the cyano group participates in forming a new carbon-carbon bond. In the context of this compound, its utility lies in the latter. The electron-withdrawing nature of the cyano group acidifies the protons on the adjacent carbon (the α-carbon), making it a site for nucleophilic attack.

This activation allows α-aminonitriles to participate in reactions like the Thorpe reaction and its intramolecular variant, the Thorpe-Ziegler reaction. The Thorpe reaction involves the base-catalyzed self-condensation of nitriles to form enamines. The Thorpe-Ziegler reaction uses this principle in an intramolecular fashion, where a molecule containing two nitrile groups reacts to form a cyclic ketone after hydrolysis. This demonstrates how the cyano group in a molecule like this compound can be leveraged to facilitate the formation of a new C-C bond, a cornerstone of synthetic organic chemistry.

Annelation Reactions and Ring Closures

Annelation, the formation of a new ring onto an existing one, is a powerful strategy in organic synthesis. This compound is a prime candidate for such reactions. The synthesis of the imidazoline ring, as described in section 4.1.1, is a classic example of a ring closure reaction, specifically a cyclocondensation.

Beyond this, α-aminonitriles can undergo various other annelation reactions. For example, they can serve as precursors in the Gewald reaction for the synthesis of substituted aminothiophenes or be used in multi-component reactions to build complex heterocyclic systems. The Strecker reaction, which is used to synthesize α-aminonitriles, is a foundational multi-component reaction, and the products, like this compound, can be used in subsequent ring-forming transformations. mdpi.com While specific examples of other annelations starting directly with this compound are specialized, the reactivity of the α-aminonitrile functional group makes it a versatile building block for a wide array of ring closure strategies.

Precursor for Advanced Materials and Ligands in Organic Synthesis

The unique combination of functional groups within this compound makes it a promising candidate as a precursor for novel materials and ligands. The dichlorinated aromatic ring can serve as a handle for further functionalization through cross-coupling reactions, allowing for the construction of extended conjugated systems often found in organic electronics and other advanced materials. The nitrile group can be hydrolyzed to a carboxylic acid, converted to an amine, or participate in cycloaddition reactions, providing a gateway to a variety of molecular scaffolds.

The nitrogen atom of the aniline (B41778) moiety and the nitrile nitrogen can act as coordination sites for metal ions. This suggests the potential for designing and synthesizing novel ligands for catalysis and materials science. The steric and electronic properties of these potential ligands can be fine-tuned by modifying the aniline ring or the acetonitrile (B52724) backbone.

Table 1: Potential Applications of this compound as a Precursor

| Application Area | Potential Role of this compound | Key Functional Groups Involved |

| Advanced Materials | Building block for conjugated polymers and dyes. | Dichlorinated aniline ring, Nitrile group |

| Ligand Synthesis | Precursor for multidentate ligands for catalysis. | Aniline nitrogen, Nitrile nitrogen |

Integration into Multi-Step Organic Synthesis Routes

The reactivity of this compound allows for its seamless integration into multi-step synthetic pathways to create complex target molecules. The aniline nitrogen can undergo a variety of reactions, including acylation, alkylation, and diazotization, enabling the introduction of diverse functionalities.

The nitrile group is a particularly versatile functional group in organic synthesis. It can be readily transformed into other key functionalities, as illustrated in the following hypothetical reaction scheme:

Scheme 1: Hypothetical Transformations of this compound

These transformations highlight the potential of this compound to serve as a key intermediate in the synthesis of a wide range of organic compounds, including pharmaceuticals, agrochemicals, and functional materials. For instance, the synthesis of substituted quinazolines, a class of heterocyclic compounds with diverse biological activities, could potentially start from anthranilonitriles, which bear a structural resemblance to this compound. researchgate.net

Table 2: Key Reactions for the Integration of this compound in Multi-Step Synthesis

| Reaction Type | Functional Group Targeted | Potential Product Class |

| Acylation | Aniline Nitrogen | Amides |

| Alkylation | Aniline Nitrogen | Secondary/Tertiary Amines |

| Hydrolysis | Nitrile Group | Carboxylic Acids |

| Reduction | Nitrile Group | Primary Amines |

| Cycloaddition | Nitrile Group | Heterocycles (e.g., Tetrazoles) |

Crystallographic Investigations of 2,4 Dichloroanilinoacetonitrile and Its Solid State Forms

Single-Crystal X-ray Diffraction Studies

Single-crystal X-ray diffraction (SC-XRD) is a powerful, non-destructive technique that provides precise information about the internal lattice of crystalline substances. This method can determine the unit cell dimensions, bond lengths, bond angles, and the arrangement of atoms within the crystal lattice. researchgate.net

The initial step in a single-crystal X-ray diffraction study involves the determination of the unit cell parameters—the lengths of the cell edges (a, b, c) and the angles between them (α, β, γ)—and the space group. The unit cell is the basic repeating unit of a crystal, and its dimensions define the crystal lattice. The space group describes the symmetry of the crystal structure.

While specific experimental data for 2,4-dichloroanilinoacetonitrile is not publicly available, a hypothetical set of unit cell parameters for a monoclinic crystal system is presented in Table 1 for illustrative purposes.

Table 1: Illustrative Example of Unit Cell Parameters for a Hypothetical Crystal of this compound

| Parameter | Hypothetical Value |

| a (Å) | 9.421 |

| b (Å) | 27.617 |

| c (Å) | 12.501 |

| α (°) | 90 |

| β (°) | 105.3 |

| γ (°) | 90 |

| Volume (ų) | 3133.4 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

Note: These values are hypothetical and serve as an example of the data that would be obtained from a single-crystal X-ray diffraction experiment.

Furthermore, the analysis would reveal the nature and geometry of intermolecular interactions that stabilize the crystal lattice. These non-covalent interactions are crucial in dictating the physical properties of the solid. nih.gov Key interactions to be investigated would include:

Hydrogen Bonding: The presence of the N-H group in the aniline (B41778) moiety and the nitrile group allows for the formation of hydrogen bonds. The specific nature of these bonds, such as N-H···N interactions, would be a primary focus.

Halogen Bonding: The chlorine atoms on the phenyl ring could participate in halogen bonding with other electronegative atoms.

π-π Stacking: The aromatic rings could stack on top of each other, leading to stabilizing π-π interactions.

A detailed analysis of these interactions provides a deeper understanding of the supramolecular chemistry of the compound.

The arrangement of molecules in the crystal, known as crystal packing, would be visualized and analyzed. This analysis would illustrate how the individual molecules of this compound assemble into a three-dimensional lattice through the aforementioned intermolecular interactions. The study of crystal packing is essential for understanding properties such as density, stability, and solubility. Supramolecular assemblies, such as chains, sheets, or more complex networks formed by hydrogen bonds or other directional interactions, would be identified and described.

Powder X-ray Diffraction (PXRD) Analysis

Powder X-ray diffraction (PXRD) is a versatile technique used for the characterization of polycrystalline materials. sigmaaldrich.comhpc-standards.com It is particularly useful for phase identification, the study of polymorphism, and the determination of crystallinity. sigmaaldrich.comhpc-standards.com

A PXRD pattern serves as a unique "fingerprint" for a crystalline solid. sigmaaldrich.com By comparing the experimental PXRD pattern of a bulk sample of this compound with patterns from a database or those calculated from single-crystal data, the phase purity of the sample can be confirmed.

Polymorphism, the ability of a compound to exist in more than one crystal structure, is a critical aspect of solid-state chemistry. nih.govresearchgate.net Different polymorphs of the same compound can exhibit different physical properties. PXRD is a primary tool for identifying and distinguishing between different polymorphic forms. Each polymorph would produce a distinct PXRD pattern. While no polymorphs of this compound have been reported, a hypothetical comparison of PXRD patterns for two polymorphs is shown in Table 2.

Table 2: Illustrative Example of Characteristic PXRD Peaks for Hypothetical Polymorphs of this compound

| 2θ Angle (°) (Form I) | 2θ Angle (°) (Form II) |

| 8.5 | 9.2 |

| 12.3 | 13.5 |

| 15.8 | 16.1 |

| 20.1 | 21.4 |

| 24.6 | 25.0 |

Note: These peak positions are hypothetical and illustrate how different polymorphs would have distinct diffraction patterns.

PXRD can also be used to determine the degree of crystallinity of a sample. Many chemical synthesis and processing steps can lead to the formation of amorphous (non-crystalline) material alongside the crystalline phase. The PXRD pattern of a partially crystalline sample will show sharp Bragg peaks from the crystalline portion superimposed on a broad halo from the amorphous content. By analyzing the relative areas of the sharp peaks and the broad halo, the percentage of crystallinity can be quantified. This is an important parameter for quality control in material production.

Advanced Crystallographic Techniques

In instances where conventional crystallographic methods are insufficient, advanced techniques such as Serial Femtosecond X-ray Crystallography (SFX) and neutron diffraction offer powerful alternatives for gaining deeper insights into the solid-state structure of compounds like this compound.

The study of materials that only form microcrystals presents a significant challenge to traditional X-ray diffraction methods, which typically require single crystals of a sufficient size and quality. Serial Femtosecond X-ray Crystallography (SFX) is a cutting-edge technique developed to analyze just such microcrystalline samples. researchgate.netiitk.ac.in This method utilizes the extremely bright and ultrashort pulses of X-rays produced by an X-ray free-electron laser (XFEL). libretexts.organton-paar.com

In a hypothetical SFX experiment on this compound, a slurry of its microcrystals would be introduced into the path of the XFEL beam. The intense femtosecond-duration pulses would diffract from the randomly oriented microcrystals before they are destroyed by the beam. anton-paar.com By collecting thousands of these diffraction "snapshots" from a continuous stream of crystals, a complete three-dimensional diffraction dataset can be assembled. iitk.ac.inlibretexts.org

This "diffraction-before-destruction" approach is particularly advantageous for beam-sensitive organic molecules. researchgate.net The room-temperature data collection also allows for the study of conformational dynamics that might be quenched at cryogenic temperatures. anton-paar.com For a molecule like this compound, SFX could reveal subtle structural details that are inaccessible through other means, especially if it preferentially forms microcrystalline powders.

Table 1: Hypothetical SFX Data Collection Parameters for this compound

| Parameter | Value |

| X-ray Source | X-ray Free-Electron Laser (XFEL) |

| Wavelength | 1.5 Å |

| Pulse Duration | 10 fs |

| Repetition Rate | 120 Hz |

| Crystal Size | 1-5 µm |

| Sample Delivery | Liquid Jet |

| Number of Indexed Patterns | >100,000 |

| Resolution | 1.2 Å |

This table is illustrative and represents typical parameters for an SFX experiment on a small organic molecule.

While X-ray diffraction is excellent for determining the positions of heavier atoms, it is less effective at precisely locating hydrogen atoms. This is because X-rays scatter from the electron cloud, and hydrogen has only one electron. Neutron diffraction overcomes this limitation as neutrons scatter from the atomic nuclei. researchgate.net The scattering power of hydrogen (or its isotope, deuterium) for neutrons is comparable to that of heavier atoms like carbon or chlorine. researchgate.net

For this compound, the precise positions of the hydrogen atoms, particularly the one on the amino group and the one on the acetonitrile (B52724) moiety, are crucial for understanding its hydrogen bonding network. This network is a key determinant of the crystal packing and the stability of its different polymorphic forms.

In a neutron diffraction experiment, a larger single crystal of this compound would be required than for an X-ray study. To enhance the signal-to-noise ratio, the compound would ideally be synthesized with deuterium (B1214612) replacing the relevant hydrogen atoms. By analyzing the diffraction of a neutron beam from the crystal, the positions of all atoms, including the hydrogens (or deuteriums), can be determined with high accuracy. This information is critical for validating theoretical models of the crystal structure and for understanding intermolecular interactions.

Table 2: Comparison of X-ray and Neutron Diffraction for Hydrogen Atom Localization in this compound

| Feature | X-ray Diffraction | Neutron Diffraction |

| Scattering Source | Electrons | Atomic Nuclei |

| Hydrogen Atom Sensitivity | Low | High |

| Bond Length Accuracy (e.g., N-H, C-H) | Less Accurate | Highly Accurate |

| Sample Requirement | Small single crystal | Large single crystal (often deuterated) |

| Information Gained | Electron density distribution | Precise nuclear positions |

This table provides a general comparison of the two techniques in the context of studying organic molecules.

Computational and Theoretical Studies of 2,4 Dichloroanilinoacetonitrile

Quantum Chemical Calculations for Molecular Structure and Electronic Properties

Quantum chemical calculations are pivotal in elucidating the molecular structure and electronic characteristics of 2,4-dichloroanilinoacetonitrile. These computational methods, rooted in the principles of quantum mechanics, provide insights into the molecule's behavior at an atomic level, which is often challenging to probe experimentally. By employing methodologies like Density Functional Theory (DFT), researchers can model the molecule's properties with a high degree of accuracy.

Geometry optimization is a computational process used to determine the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. researchgate.net For this compound, this involves calculating the bond lengths, bond angles, and dihedral angles that result in the lowest possible energy state.

Conformational analysis is the study of the different spatial arrangements of atoms that can be interconverted by rotation about single bonds. chemistrysteps.comuni-tuebingen.de In this compound, rotation around the C-N and C-C single bonds can lead to various conformers with different energy levels. The most stable conformer, often termed the ground state, is of particular interest as it represents the most probable structure of the molecule. Staggered conformations are generally more stable than eclipsed conformations due to reduced torsional strain. semanticscholar.org The relative stability of different conformers, such as anti and gauche forms, is influenced by steric hindrance and intramolecular interactions. chemistrysteps.com

Below is a table of predicted optimized geometrical parameters for the most stable conformer of this compound, calculated using the B3LYP/6-311++G(d,p) level of theory.

| Parameter | Bond/Angle | Predicted Value |

| Bond Length (Å) | C-Cl (ortho) | 1.745 |

| C-Cl (para) | 1.742 | |

| C-N (aniline) | 1.402 | |

| N-C (acetonitrile) | 1.458 | |

| C-C (acetonitrile) | 1.470 | |

| C≡N | 1.154 | |

| Bond Angle (°) | C-C-Cl (ortho) | 120.5 |

| C-N-C | 125.8 | |

| N-C-C | 110.2 | |

| C-C-C≡N | 178.5 | |

| Dihedral Angle (°) | C-C-N-C | 85.3 |

This table contains hypothetical data based on typical values for similar molecular structures.

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for describing and predicting chemical reactivity. researchgate.net It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. nih.gov The HOMO represents the orbital from which the molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability and chemical reactivity. researchgate.net A large HOMO-LUMO gap suggests high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. Conversely, a small gap indicates a molecule that is more reactive and can be easily polarized. These energy values are critical for understanding the electronic transitions within the molecule.

The predicted FMO energies and the HOMO-LUMO gap for this compound are presented in the table below.

| Parameter | Energy (eV) |

| HOMO Energy | -6.85 |

| LUMO Energy | -1.23 |

| HOMO-LUMO Gap (ΔE) | 5.62 |

This table contains hypothetical data based on typical values for similar molecular structures.

Molecular Electrostatic Potential (MEP) mapping is a computational technique used to visualize the charge distribution within a molecule and to predict its reactive sites. idc-online.com The MEP map illustrates the electrostatic potential on the electron density surface of the molecule, using a color scale to represent different potential values.

Typically, red regions indicate areas of negative electrostatic potential, which are rich in electrons and are susceptible to electrophilic attack. These areas often correspond to the locations of lone pairs of electrons. Blue regions, on the other hand, signify positive electrostatic potential, indicating electron-deficient areas that are prone to nucleophilic attack. Green and yellow areas represent regions of neutral or intermediate potential. walisongo.ac.idresearchgate.net

For this compound, the MEP map would likely show a high negative potential (red) around the nitrogen atom of the nitrile group due to its lone pair and high electronegativity. The chlorine atoms would also exhibit negative potential. The hydrogen atom of the amino group and the aromatic protons would likely be in regions of positive potential (blue), making them susceptible to interaction with nucleophiles. The aromatic ring itself would show a complex potential distribution influenced by the electron-withdrawing chlorine atoms and the electron-donating amino group.

Spectroscopic Property Prediction

Computational methods are also employed to predict the spectroscopic properties of molecules, which can be invaluable for interpreting experimental spectra and confirming molecular structures.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for structure elucidation. nih.gov Computational methods, such as the Gauge-Independent Atomic Orbital (GIAO) method, can predict the NMR chemical shifts (δ) of a molecule with a reasonable degree of accuracy. researchgate.net These predictions are often compared with experimental data to aid in the assignment of signals to specific nuclei within the molecule.

The predicted ¹H and ¹³C NMR chemical shifts for this compound, calculated relative to a tetramethylsilane (B1202638) (TMS) standard, are provided in the table below.

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Aromatic-H (ortho to -NH) | 7.35 | - |

| Aromatic-H (meta to -NH) | 7.18 | - |

| Aromatic-H (ortho to -Cl) | 7.45 | - |

| -NH | 4.50 | - |

| -CH- | 5.20 | - |

| Aromatic-C (C-NH) | - | 142.5 |

| Aromatic-C (C-Cl, ortho) | - | 128.0 |

| Aromatic-C (C-H, meta to -NH) | - | 129.8 |

| Aromatic-C (C-Cl, para) | - | 125.5 |

| Aromatic-C (C-H, ortho to -NH) | - | 115.2 |

| Aromatic-C (C-H, ortho to -Cl) | - | 130.1 |

| -CH- | - | 45.3 |

| C≡N | - | 117.8 |

This table contains hypothetical data based on typical values for similar molecular structures and known substituent effects.

Vibrational spectroscopy, including infrared (IR) and Raman techniques, provides information about the vibrational modes of a molecule. acs.org Computational calculations can predict these vibrational frequencies, which correspond to the stretching, bending, and torsional motions of the atoms. These calculated frequencies are often scaled to account for anharmonicity and other systematic errors in the computational methods, allowing for a more accurate comparison with experimental spectra. nih.gov

The predicted vibrational frequencies for key functional groups in this compound are listed below. These frequencies are crucial for identifying the presence of specific bonds and functional groups in the molecule.

| Vibrational Mode | Functional Group | Predicted Frequency (cm⁻¹) (Scaled) |

| N-H Stretch | -NH | 3450 |

| Aromatic C-H Stretch | Ar-H | 3100-3000 |

| Aliphatic C-H Stretch | -CH- | 2980 |

| C≡N Stretch | Nitrile | 2255 |

| C=C Stretch | Aromatic Ring | 1600-1450 |

| N-H Bend | -NH | 1580 |

| C-N Stretch | Ar-N | 1315 |

| C-Cl Stretch | Ar-Cl | 1100-1050 |

This table contains hypothetical data based on typical values for similar molecular structures and known vibrational frequencies of functional groups. nist.gov

UV-Vis Absorption Spectra Simulation

The simulation of the ultraviolet-visible (UV-Vis) absorption spectrum is a cornerstone of computational chemistry, providing insight into the electronic transitions within a molecule. For a compound like this compound, this analysis would typically be performed using Time-Dependent Density Functional Theory (TD-DFT). researchgate.netfaccts.de This method is favored for its balance of computational cost and accuracy in predicting the electronic absorption spectra of organic molecules. faccts.de

The process begins with the optimization of the ground-state geometry of the this compound molecule. Following this, TD-DFT calculations are performed to determine the excitation energies and oscillator strengths of the electronic transitions. researchgate.netyoutube.com The excitation energies correspond to the wavelengths of maximum absorption (λmax), while the oscillator strengths relate to the intensity of these absorptions.

For analogous aromatic compounds, studies have shown that the choice of the functional and basis set, such as B3LYP with a 6-311++G(d,p) basis set, can provide theoretical spectra that are in good agreement with experimental data. researchgate.net The solvent environment, which can significantly influence the absorption spectrum, can be modeled using methods like the Polarizable Continuum Model (PCM).

Table 1: Illustrative TD-DFT Calculation Results for an Analogous Aromatic Nitrile

| Transition | Excitation Energy (eV) | Wavelength (nm) | Oscillator Strength (f) | Major Orbital Contribution |

| S0 → S1 | 4.50 | 275 | 0.02 | HOMO → LUMO |

| S0 → S2 | 4.95 | 250 | 0.15 | HOMO-1 → LUMO |

| S0 → S3 | 5.40 | 230 | 0.45 | HOMO → LUMO+1 |

Note: This table presents hypothetical data for an analogous compound to illustrate the typical output of a TD-DFT calculation.

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is an indispensable tool for unraveling the intricate details of chemical reaction mechanisms, including those involving this compound.

A critical aspect of understanding a reaction mechanism is the characterization of its transition state(s). wikipedia.orgpressbooks.pub A transition state represents the highest energy point along the reaction coordinate and is characterized by having exactly one imaginary vibrational frequency. youtube.com Computational methods, particularly DFT, are employed to locate and optimize the geometry of these transient structures.

The process involves proposing a reaction pathway and then using specialized algorithms to find the saddle point on the potential energy surface corresponding to the transition state. libretexts.org Once located, a frequency calculation is performed to confirm the nature of the stationary point. The single imaginary frequency corresponds to the motion along the reaction coordinate, for instance, the breaking and forming of specific bonds.

For instance, in a potential reaction involving the nitrile group of this compound, computational analysis could reveal the step-by-step process, including the formation of any intermediates. The relative energies of different possible pathways can be compared to determine the most likely reaction mechanism. Studies on related compounds, such as the degradation of 2,4-dichlorophenol (B122985), have successfully used computational modeling to propose reaction mechanisms. youtube.com

Table 2: Example of Calculated Energetics for a Hypothetical Reaction Step

| Species | Relative Energy (kcal/mol) |

| Reactants | 0.0 |

| Transition State | +25.0 |

| Products | -10.0 |

Note: This table provides illustrative energetic data for a hypothetical reaction involving a substituted aniline (B41778) to demonstrate the type of information obtained from reaction pathway calculations.

Crystal Structure Prediction and Solid-State Modeling

Predicting the crystal structure of a molecule from its chemical diagram alone is a significant challenge in computational chemistry, known as crystal structure prediction (CSP). For this compound, CSP methods would involve generating a multitude of possible crystal packing arrangements and then ranking them based on their calculated lattice energies.

These calculations often employ force fields specifically parameterized for organic molecules, followed by more accurate DFT calculations on the most promising structures. The goal is to identify the most thermodynamically stable crystal polymorph. While no specific CSP studies on this compound were found, research on a related derivative, 2,4-dichlorophenylcyanoxime, has led to the successful determination of its crystal structure through experimental X-ray analysis, which can serve as a benchmark for theoretical predictions. libretexts.org

Solid-state modeling can also be used to understand the intermolecular interactions, such as hydrogen bonding and π-π stacking, that govern the crystal packing. This information is crucial for understanding the physical properties of the solid material.

Computational Studies on Structure-Activity Relationships of Derivatives

Quantitative Structure-Activity Relationship (QSAR) studies are computational techniques used to correlate the chemical structure of a series of compounds with their biological activity. nih.gov For derivatives of this compound, a QSAR study would involve several key steps.

First, a set of derivatives with known biological activity would be selected. Then, a variety of molecular descriptors would be calculated for each molecule. These descriptors can be constitutional (e.g., molecular weight), topological (e.g., connectivity indices), or quantum chemical (e.g., HOMO/LUMO energies, dipole moment). biolscigroup.us

Finally, statistical methods such as multiple linear regression or machine learning algorithms are used to build a mathematical model that relates the descriptors to the observed activity. nih.gov Such models can then be used to predict the activity of new, unsynthesized derivatives, thereby guiding the design of more potent compounds. nih.gov

Table 3: Example of Molecular Descriptors Used in a QSAR Study of Aromatic Amine Derivatives

| Derivative | LogP | Dipole Moment (Debye) | HOMO Energy (eV) | Predicted Activity |

| 1 | 2.5 | 3.1 | -6.2 | 5.8 |

| 2 | 2.8 | 2.9 | -6.4 | 6.2 |

| 3 | 2.3 | 3.5 | -6.1 | 5.5 |

Note: This table presents a hypothetical selection of descriptors and predicted activities for illustrative purposes.

Environmental Transformation Pathways of 2,4 Dichloroanilinoacetonitrile

Abiotic Degradation Mechanisms

Abiotic degradation involves the transformation of a chemical substance through non-biological processes. For 2,4-dichloroanilinoacetonitrile, the primary abiotic degradation pathways are expected to be photolysis and hydrolysis.

Photolytic degradation, or photolysis, is the breakdown of chemical compounds by light energy, particularly in the ultraviolet (UV) spectrum of sunlight. For aromatic compounds like this compound, photolysis in sunlit surface waters can be a significant environmental fate process. The presence of chlorine atoms on the aniline (B41778) ring is expected to influence the rate and pathway of photolytic degradation.

The primary mechanism of photolysis for chlorinated aromatic compounds often involves the reductive dechlorination of the aromatic ring. In the case of this compound, this would likely proceed through the stepwise removal of chlorine atoms, leading to the formation of monochloroanilinoacetonitrile and subsequently anilinoacetonitrile. The position of the chlorine atoms (2 and 4) will affect the rate of their removal.

Another potential photolytic pathway is the cleavage of the bond between the aniline nitrogen and the acetonitrile (B52724) group, which would yield 2,4-dichloroaniline (B164938) and other products. Furthermore, photo-oxidation can lead to the formation of hydroxylated derivatives and eventual ring cleavage, resulting in the mineralization of the compound to carbon dioxide, water, and inorganic ions.

Hydrolysis is a chemical reaction in which a water molecule breaks one or more chemical bonds. The acetonitrile group (-CH₂CN) in this compound is susceptible to hydrolysis. Under environmental conditions, this hydrolysis is expected to be a slow process but can be catalyzed by acidic or basic conditions.

The nitrile functional group can undergo hydrolysis to first form an amide (2,4-dichloroanilinoacetamide) and then further hydrolyze to a carboxylic acid (2,4-dichloroanilinoacetic acid). This process would remove the nitrile toxicity, but the resulting chlorinated aniline acetic acid would still be a compound of environmental concern.

The ether linkage in related compounds like 2,4-Dichlorophenoxyacetic acid (2,4-D) is known to be relatively stable to hydrolysis under neutral pH conditions. Similarly, the N-C bond in the anilinoacetonitrile structure is expected to be relatively stable. However, extreme pH conditions could potentially lead to the cleavage of this bond, yielding 2,4-dichloroaniline.

Biotic Degradation Mechanisms

Biotic degradation, or biodegradation, is the breakdown of organic matter by living organisms, primarily microorganisms. This is often the most significant pathway for the removal of organic pollutants from the environment.

The biodegradation of this compound is anticipated to be initiated by microbial enzymes capable of transforming chlorinated aromatic compounds and nitriles. Several bacterial and fungal strains have been identified that can degrade related compounds.

The initial attack on the molecule could occur at either the acetonitrile group or the chlorinated aniline ring.

Nitrile Group Metabolism: Microorganisms possessing nitrilase or nitrile hydratase enzymes can transform the acetonitrile group. A nitrilase would directly hydrolyze the nitrile to a carboxylic acid (2,4-dichloroanilinoacetic acid) and ammonia (B1221849). Alternatively, a nitrile hydratase would convert the nitrile to an amide (2,4-dichloroanilinoacetamide), which could then be further metabolized by an amidase to the corresponding carboxylic acid.

Aniline Ring Metabolism: The 2,4-dichloroaniline moiety can be targeted by various microbial enzymes. The degradation of chlorinated anilines often proceeds through hydroxylation of the aromatic ring, followed by ring cleavage. Dioxygenase enzymes could introduce hydroxyl groups, leading to the formation of chlorinated catechols. These catechols are then susceptible to ring cleavage by other dioxygenases.

Based on the known microbial degradation pathways of related compounds, several intermediates and final products of this compound biodegradation can be predicted.

The initial enzymatic attack would likely lead to the formation of:

2,4-dichloroanilinoacetic acid

2,4-dichloroanilinoacetamide

Hydroxylated derivatives of this compound

Subsequent degradation steps would involve the dechlorination of the aromatic ring and its eventual cleavage. The ultimate biodegradation products under aerobic conditions would be carbon dioxide, water, ammonium, and chloride ions. Under anaerobic conditions, the degradation process is generally slower and may lead to the accumulation of partially degraded intermediates.

| Predicted Intermediate | Enzymatic Pathway |

| 2,4-dichloroanilinoacetamide | Nitrile hydratase |

| 2,4-dichloroanilinoacetic acid | Nitrilase or Amidase |

| 2,4-dichlorophenol (B122985) | Cleavage of the N-C bond |

| Chlorinated catechols | Dioxygenase |

Comparison with Environmental Fate of Related Chlorinated Anilines and Phenols (e.g., 2,4-DCP)

The environmental fate of this compound can be contextualized by comparing it to more extensively studied chlorinated anilines and phenols, such as 2,4-dichlorophenol (2,4-DCP).

2,4-Dichlorophenol (2,4-DCP) is a priority pollutant that is known to be persistent in the environment. tpsgc-pwgsc.gc.ca It is moderately soluble in water and can be subject to both abiotic and biotic degradation. tpsgc-pwgsc.gc.ca Photolysis of 2,4-DCP in water can lead to dechlorination and the formation of other phenolic compounds. cdc.gov Microbial degradation of 2,4-DCP has been extensively studied and is known to proceed via the formation of 3,5-dichlorocatechol, followed by ring cleavage. epa.govnih.govnih.gov

Chlorinated anilines , such as 4-chloroaniline (B138754) and 3,4-dichloroaniline, are also of environmental concern due to their toxicity and persistence. mdpi.comnih.gov Their biodegradation often involves initial hydroxylation of the aromatic ring. nih.gov The presence of chlorine atoms generally increases the recalcitrance of aniline derivatives to microbial degradation. nih.gov

| Compound | Key Degradation Pathways | Common Intermediates |

| This compound | Inferred: Photolysis, Hydrolysis of nitrile, Microbial hydroxylation and ring cleavage | Inferred: 2,4-dichloroanilinoacetic acid, 2,4-dichlorophenol, chlorinated catechols |

| 2,4-Dichlorophenol (2,4-DCP) | Photolysis, Microbial hydroxylation and ring cleavage. cdc.govepa.gov | 3,5-Dichlorocatechol, chlorohydroquinone. cdc.govepa.gov |

| Chlorinated Anilines | Microbial hydroxylation and ring cleavage. nih.gov | Chlorinated catechols, hydroxylated anilines. |

Structural Influences on Environmental Persistence

The persistence of a chemical in the environment is dictated by its resistance to degradation processes. For this compound, several structural features are key determinants of its environmental longevity. The dichlorinated aromatic ring is the most significant of these features.

Chlorinated aromatic compounds are known for their stability and persistence. ethz.ch The carbon-chlorine bond is strong, and the presence of chlorine atoms on the benzene (B151609) ring can make the compound more resistant to microbial attack. The degree of chlorination often correlates with persistence; for some classes of chlorinated aromatics, higher numbers of chlorine atoms lead to greater resistance to aerobic biodegradation. industrialmaintenanceproducts.net In the case of this compound, the two chlorine atoms increase its recalcitrance compared to aniline. Chloroanilines are generally more persistent in the environment than aniline itself. researchgate.net

The position of the chlorine atoms also plays a role. The 2,4-substitution pattern can influence the accessibility of the aromatic ring to enzymatic attack by microorganisms. Furthermore, the presence of the anilino and acetonitrile functional groups will also affect the molecule's polarity, water solubility, and susceptibility to different degradation mechanisms. For instance, the properties of aromatic amines can be altered by changes in environmental pH, which could affect their bioavailability and persistence. mdpi.com The nitrile group can also be subject to specific enzymatic hydrolysis pathways.

Analogous Degradation Routes for Chlorinated Aromatics

The degradation of this compound in the environment is likely to proceed through pathways observed for other chlorinated aromatic compounds, such as chlorinated anilines and chlorophenols. These pathways can be broadly categorized into aerobic and anaerobic degradation.

Under aerobic conditions, microorganisms often initiate the breakdown of chlorinated aromatics by using oxygenases to introduce hydroxyl groups onto the aromatic ring. industrialmaintenanceproducts.nettandfonline.com This initial step can lead to the cleavage of the aromatic ring, followed by further degradation. Another common aerobic mechanism is the hydrolytic or reductive removal of chlorine atoms (dehalogenation), which typically makes the resulting compound less toxic and more amenable to further breakdown. tandfonline.com

Anaerobic degradation, on the other hand, often proceeds via reductive dechlorination, where the chlorinated compound is used as an electron acceptor. industrialmaintenanceproducts.netntu.edu.tw In this process, a chlorine atom is removed and replaced by a hydrogen atom, leading to the formation of less chlorinated and often less toxic intermediates. ntu.edu.tw For example, 1,4-dichlorobenzene (B42874) can be reductively dechlorinated to monochlorobenzene and then to benzene under anaerobic conditions. ethz.ch

The following table summarizes potential degradation pathways for this compound based on analogous compounds.

| Degradation Pathway | Conditions | Key Reactions | Potential Intermediates | Analogous Compounds |

| Aerobic Biodegradation | Aerobic | Dioxygenase attack, Ring cleavage, Dehalogenation | Dichlorocatechols, Chloroanilines | 1,4-Dichlorobenzene, Chlorinated Dioxins ethz.chindustrialmaintenanceproducts.net |

| Anaerobic Biodegradation | Anaerobic | Reductive Dechlorination | Monochloroanilinoacetonitrile, Anilinoacetonitrile | 1,2,4-Trichlorobenzene, 2-Chlorophenol ethz.chntu.edu.tw |

Environmental Monitoring and Detection Methodologies

Effective monitoring of this compound in various environmental compartments is essential for understanding its distribution, fate, and potential impact. This requires sensitive and specific analytical techniques for both the parent compound and its transformation products.

Analytical Techniques for Environmental Quantification

The quantification of chlorinated aromatic compounds in environmental matrices such as water, soil, and sediment typically involves a multi-step process including extraction, cleanup, and instrumental analysis. Given the chemical nature of this compound, several established analytical techniques would be applicable.

High-resolution capillary gas chromatography (GC) is a preferred method for the separation of chlorinated hydrocarbons. helcom.fi When coupled with a sensitive detector like an electron capture detector (ECD) or a mass spectrometer (MS), GC can provide both quantification and structural confirmation. For complex environmental samples, comprehensive two-dimensional gas chromatography (GC×GC) coupled with high-resolution time-of-flight mass spectrometry (HRTOF-MS) offers enhanced separation and identification capabilities for chlorinated aromatic compounds. nih.gov

Liquid chromatography (LC) techniques, particularly high-performance liquid chromatography (HPLC), are also widely used, especially for more polar or thermally labile compounds. acs.org Coupling HPLC with tandem mass spectrometry (MS/MS) provides high selectivity and sensitivity for the detection of trace levels of contaminants in environmental samples.

The table below outlines potential analytical methods for the quantification of this compound.

| Analytical Technique | Detector | Sample Matrix | Key Advantages |

| Gas Chromatography (GC) | Electron Capture Detector (ECD), Mass Spectrometry (MS) | Water, Soil, Sediment | High resolution, well-established for chlorinated hydrocarbons. helcom.fiepa.gov |

| Comprehensive 2D GC (GCxGC) | High-Resolution Time-of-Flight MS (HRTOF-MS) | Complex environmental samples | Superior separation power and identification of unknown compounds. nih.gov |

| High-Performance Liquid Chromatography (HPLC) | UV Detector, Tandem Mass Spectrometry (MS/MS) | Water | Suitable for polar and non-volatile compounds, high sensitivity with MS/MS. acs.org |

Metabolite Profiling in Environmental Matrices

Metabolite profiling, a key component of metabolomics, aims to identify and quantify the complete set of small-molecule metabolites in a biological or environmental sample. nih.gov This approach is invaluable for elucidating the biotransformation pathways of environmental contaminants like this compound.

By comparing the metabolic profiles of contaminated and uncontaminated environmental samples (e.g., soil or water microcosms), it is possible to identify novel metabolites of the parent compound. Advanced analytical platforms, primarily high-resolution mass spectrometry coupled with liquid chromatography (LC-HRMS) or gas chromatography (GC-HRMS), are the cornerstones of metabolite profiling. nih.gov These techniques allow for the detection of unexpected transformation products and can provide insights into the degradation mechanisms at play.

The identification of metabolites often involves tracking isotopic patterns. For chlorinated compounds, the natural abundance of chlorine isotopes (³⁵Cl and ³⁷Cl) creates a characteristic isotopic signature in the mass spectrum, which changes predictably as chlorine atoms are removed during degradation. acs.org This provides a powerful tool for confirming the presence of chlorinated metabolites. Once potential metabolites are detected, their structures can be further elucidated using tandem mass spectrometry (MS/MS) and comparison with synthesized chemical standards.

Future Research Directions and Emerging Opportunities

Development of Novel Synthetic Strategies with Enhanced Sustainability

The synthesis of α-aminonitriles, including 2,4-dichloroanilinoacetonitrile, is traditionally achieved through methods like the Strecker reaction. lew.ro However, a significant push towards "green chemistry" is reshaping synthetic approaches. researchgate.net Future research will likely prioritize the development of more sustainable and environmentally friendly methods. nih.goviaph.in

Key areas of focus include:

Catalyst Development: The use of inexpensive, recyclable, and non-toxic catalysts is a major goal. mdpi.com Researchers are exploring alternatives to traditional catalysts, such as sodium dihydrogen phosphate, which can facilitate reactions under mild, eco-friendly conditions. lew.ro Metal-organic frameworks (MOFs) like Cr-MIL-101-SO3H are also being investigated for their catalytic efficiency in α-aminonitrile synthesis. acs.org The development of nanocatalysts, such as gold nanoparticles on a porous silica (B1680970) shell, offers high efficiency and easy separation from the reaction mixture. tandfonline.com

Alternative Reaction Conditions: Moving away from harsh reaction conditions and toxic organic solvents is a critical aspect of sustainable synthesis. acs.org Research into solvent-free reaction conditions, or the use of greener solvents like water or ethanol, is gaining traction. lew.roiaph.inmdpi.com Photocatalysis, which utilizes light to drive reactions, also presents a green alternative. nih.gov

Atom Economy: Synthetic methods that maximize the incorporation of all starting materials into the final product, a principle known as atom economy, are highly desirable. One-pot, multi-component reactions, where reactants are mixed together in a single step to form the product, are a prime example of this approach and are being actively developed for α-aminonitrile synthesis. lew.rotandfonline.com

Exploration of New Chemical Transformations and Derivatizations

The this compound molecule possesses several reactive sites, including the nitrile group, the aniline (B41778) nitrogen, and the aromatic ring, making it a versatile scaffold for creating new derivatives. Future research will undoubtedly focus on exploring novel chemical transformations to expand the chemical space accessible from this starting material.

Nitrile Group Transformations: The nitrile group is a key functional group that can be converted into a variety of other functionalities. chemistrysteps.comlibretexts.org For instance, it can be hydrolyzed to form carboxylic acids or reduced to produce primary amines. libretexts.orglibretexts.org The reaction of the nitrile with organometallic reagents like Grignard reagents can lead to the formation of ketones. chemistrysteps.com The activation of the C-N triple bond using metal pincer complexes can also open up new avenues for C-C bond formation. rug.nl

Aniline Moiety Functionalization: The aniline part of the molecule also offers opportunities for derivatization. The nitrogen atom can be involved in further reactions, and the aromatic ring can undergo substitution reactions. pw.live Techniques for the selective functionalization of aniline derivatives are continually being developed. nih.govacs.org

Derivatization for Analytical Purposes: Chemical derivatization is a common strategy to improve the detectability of molecules in analytical techniques like liquid chromatography-mass spectrometry (LC-MS). ddtjournal.com Future work may involve developing specific derivatization reagents that react with this compound to enhance its ionization efficiency and allow for more sensitive detection in complex biological matrices. ddtjournal.commdpi.com

Advanced Computational Studies for Rational Design

Computational chemistry and molecular modeling are becoming indispensable tools in modern chemical research, enabling the prediction of molecular properties and the rational design of new molecules and reactions. nih.gov

Predicting Reactivity and Properties: Density Functional Theory (DFT) and other computational methods can be used to study the electronic structure and reactivity of this compound. researchgate.netresearchgate.net These studies can provide insights into the molecule's geometry, stability, and the distribution of electron density, which can help in predicting its behavior in chemical reactions. researchgate.net For example, computational analysis can identify the most likely sites for nucleophilic or electrophilic attack. researchgate.net

Understanding Interactions: Molecular modeling can be employed to simulate the interaction of this compound and its derivatives with biological macromolecules, such as proteins. nih.gov This can help in understanding the potential binding modes and affinities of these compounds, guiding the design of molecules with specific biological activities. nih.govnih.gov

Mechanism Elucidation: Computational studies can also be instrumental in elucidating the mechanisms of chemical reactions. nih.gov By modeling the transition states and intermediates of a reaction, researchers can gain a deeper understanding of how the reaction proceeds and identify factors that influence its outcome.

Investigation of Potential Biological Activities Beyond Prohibited Scope

While adhering to strict ethical and regulatory guidelines, research into the fundamental biochemical interactions of this compound can still yield valuable scientific insights. The focus of such research would be on understanding its effects at a molecular and cellular level, without exploring clinical applications.

Enzyme Inhibition Studies: A key area of investigation is the potential for this compound and its derivatives to act as enzyme inhibitors. ucl.ac.uk Enzymes are crucial for virtually all biological processes, and understanding how small molecules can modulate their activity is a fundamental aspect of biochemistry. libretexts.orgsavemyexams.com Research could focus on identifying specific enzymes that interact with this compound and characterizing the nature of the inhibition (e.g., competitive, non-competitive). ucl.ac.uklibretexts.org

Interaction with Cellular Components: Studies could be designed to investigate how this compound interacts with other cellular components besides enzymes. This could include examining its effects on cellular signaling pathways or its potential to interact with nucleic acids. nih.gov For example, research has shown that cytokinins can inhibit the conjugation of 2,4-dichlorophenoxyacetic acid to amino acids in plant cells. nih.gov

Interdisciplinary Approaches in Anilinoacetonitrile Research

The future of research on this compound will likely involve collaborations across different scientific disciplines, leading to new discoveries and applications.

Materials Science: The unique chemical structure of anilinoacetonitriles could make them interesting building blocks for the development of new materials. For instance, they could be incorporated into polymers or used in the synthesis of metal-organic frameworks (MOFs) with specific properties. researchgate.net

Chemical Biology: The interface of chemistry and biology offers exciting opportunities to use small molecules like this compound as tools to probe biological systems. rug.nl By designing and synthesizing derivatives with specific properties, researchers can investigate complex biological processes at a molecular level.